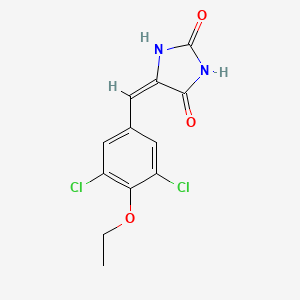

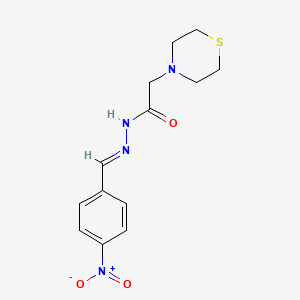

5-(3,5-dichloro-4-ethoxybenzylidene)-2,4-imidazolidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-(3,5-Dichloro-4-ethoxybenzylidene)-2,4-imidazolidinedione derivatives involves the acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with various acyl chlorides. This method produces a broad spectrum of derivatives, showcasing the versatility of the compound's synthesis. The synthesized compounds were characterized using elemental analysis, IR, 1H NMR, and MS spectroscopy, with crystal structures determined by single-crystal X-ray diffraction data for specific derivatives (Popov-Pergal et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as (Z)-4-(4-Methoxybenzylidene)-2-methylsulfanyl-3-phenethyl-1H-imidazol-5(4H)-one, reveals that the imidazole ring and the benzene ring of the benzylidene moiety are almost coplanar. This indicates a characteristic structural feature that could influence the compound's chemical behavior and interactions. Intramolecular hydrogen bonds, as observed in this structure, may play a crucial role in stabilizing the compound's conformation (Wang, Chu, & Su, 2005).

Chemical Reactions and Properties

Chemical reactions involving imidazolidinedione derivatives have been studied, highlighting their reactivity towards various chemical agents. For example, reactions with primary and secondary alkylamines result in the formation of products with diverse structures and properties, showcasing the compound's chemical versatility. These reactions are facilitated by the presence of specific functional groups within the imidazolidinedione structure, leading to a wide range of potential chemical transformations (Jeon & Kim, 2000).

Physical Properties Analysis

The physical properties of imidazolidinedione derivatives, such as crystal structure and hydrogen bonding patterns, have been extensively studied. These properties are crucial for understanding the compound's stability, solubility, and potential applications. For instance, the analysis of di-(2,4-imidazolidinedione-5-ethyl)disulfide highlighted the importance of intermolecular carbonyl-to-amine hydrogen bonding and van der Waals forces in stabilizing the compound's structure (Mullica et al., 1998).

Chemical Properties Analysis

The chemical properties of 5-(3,5-Dichloro-4-ethoxybenzylidene)-2,4-imidazolidinedione and its derivatives are influenced by their molecular structure, as evidenced by their reactivity and the types of chemical reactions they undergo. Studies on analogues and related compounds have shed light on the structure-activity relationships, demonstrating how variations in the molecular structure can affect the compound's reactivity and potential applications in various fields, excluding drug use (Sohda et al., 1982).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research has demonstrated the synthetic pathways to create derivatives of imidazolidinedione, highlighting the compound's versatile chemical framework that can be modified to produce compounds with a broad spectrum of biological activities. For example, Popov-Pergal et al. (2010) detailed the synthesis of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, showcasing the structural diversity achievable within this chemical class. Their work underscores the foundational chemistry enabling the exploration of these derivatives for varied applications (Popov-Pergal et al., 2010).

Antimicrobial and Anticancer Properties

Further research has expanded into evaluating the antimicrobial and anticancer properties of imidazolidinedione derivatives. Sherif et al. (2013) synthesized thiazole and 2-thioxoimidazolidinone derivatives, evaluating their antibacterial and anticancer properties. This investigation highlights the potential of these derivatives in developing new therapeutic agents (Sherif et al., 2013).

Electrochemical Analysis

Nosheen et al. (2012) explored the electrochemical oxidation of hydantoins, a related class of compounds, at a glassy carbon electrode. Their findings contribute to understanding the electrochemical behavior of these derivatives, which is crucial for developing novel electrochemical sensors or drug delivery systems (Nosheen et al., 2012).

DNA Binding Studies

Investigations into the DNA binding properties of imidazolidine derivatives have been conducted to understand their potential as anticancer drugs. Shah et al. (2013) examined the DNA binding affinity of novel imidazolidine derivatives, providing insights into their potential mechanism of action as anti-tumor agents. This research underscores the multifaceted applications of imidazolidine derivatives in therapeutic development (Shah et al., 2013).

Propriétés

IUPAC Name |

(5E)-5-[(3,5-dichloro-4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O3/c1-2-19-10-7(13)3-6(4-8(10)14)5-9-11(17)16-12(18)15-9/h3-5H,2H2,1H3,(H2,15,16,17,18)/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZMBLPNZLSNGB-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)NC(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-(3,5-dichloro-4-ethoxybenzylidene)imidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5564447.png)

![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5564459.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5564460.png)

![N-[4-(4-morpholinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5564468.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5564471.png)

![N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5564473.png)

![1-[7-chloro-2-(2-methoxyphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5564487.png)

![9-(5-isopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564495.png)

![2-ethoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5564515.png)

![2-[1-(2-ethoxybenzyl)-4-(3-pyridinylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5564527.png)